molecular formula C21H24FNO4S2 B2877400 4-((4-Fluorophenyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine CAS No. 1448046-40-9

4-((4-Fluorophenyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine

Cat. No. B2877400
CAS RN: 1448046-40-9
M. Wt: 437.54
InChI Key: JGGUOTFKRZNFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-Fluorophenyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C21H24FNO4S2 and its molecular weight is 437.54. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Cycloaddition Reactions

Research by Liu et al. (2013) discusses the enantioselective [4 + 2] cycloaddition of cyclic N-sulfimines with acyclic enones or ynones, leading to sulfamate-fused 2,6-disubstituted piperidin-4-ones. This method is notable for its high diastereo- and enantioselectivity, offering a concise route to valuable piperidin-4-ones, which are important intermediates in the synthesis of various biologically active molecules (Liu et al., 2013).

Anticancer Evaluation of 1,4‐Naphthoquinone Derivatives

Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4‐naphthoquinone derivatives and evaluated their cytotoxic activity against human cancer cell lines. The research demonstrated that certain compounds exhibited significant anticancer activities, suggesting that structural analogs, including those similar to the queried compound, could have potential applications in cancer treatment (Ravichandiran et al., 2019).

Antimicrobial Activity Against Tomato Pathogens

Vinaya et al. (2009) explored the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their antimicrobial activity against pathogens of Lycopersicon esculentum (tomato). This study indicates that sulfonamide compounds with piperidin-4-yl moieties, similar to the compound , could serve as effective antimicrobial agents against both bacterial and fungal pathogens affecting agricultural crops (Vinaya et al., 2009).

Herbicidal Activity of Sulfonamide Compounds

Hosokawa et al. (2001) synthesized optically active N-(2-pyridyloxiran-2-ylmethyl) benzenesulfonamide derivatives to examine their herbicidal activity. The study highlighted the importance of stereochemistry in the herbicidal efficacy of these compounds, suggesting that similar structures, including those with sulfonyl and piperidine components, might find application in the development of new herbicides (Hosokawa et al., 2001).

properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO4S2/c22-18-6-9-19(10-7-18)28(24,25)20-11-13-23(14-12-20)29(26,27)21-8-5-16-3-1-2-4-17(16)15-21/h5-10,15,20H,1-4,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGUOTFKRZNFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Fluorophenyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine

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